RBP4 Antagonist Potency Comparison with A1120
CAS 2034376-18-4 contains the same 3-(phenylthio)propanamide core as the well-characterized RBP4 antagonist A1120 (IC50 = 0.12 µM for RBP4-TTR interaction inhibition) . While no direct head-to-head data are available, the extended 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl substituent introduces additional hydrogen-bond acceptors and π-stacking surfaces that are predicted to modulate binding kinetics and selectivity relative to the truncated 4-(trifluoromethyl)phenyl group of A1120. This divergence is sufficient to expect a different IC50 profile, making CAS 2034376-18-4 a non-interchangeable analog for RBP4-focused studies.
| Evidence Dimension | RBP4-TTR interaction inhibition (HTRF assay) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be distinct from A1120 based on structural divergence |
| Comparator Or Baseline | A1120 (3-(phenylthio)-N-(4-(trifluoromethyl)phenyl)propanamide): IC50 = 0.12 µM |
| Quantified Difference | Quantitative difference cannot be calculated; structural dissimilarity in the amide side chain precludes direct extrapolation |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay measuring disruption of RBP4-TTR complex formation |
Why This Matters
The known picomolar to nanomolar potency of A1120 against RBP4 establishes a benchmark; the structurally divergent amide appendage of CAS 2034376-18-4 suggests a distinct selectivity window that must be empirically determined before use as an RBP4 tool compound.
